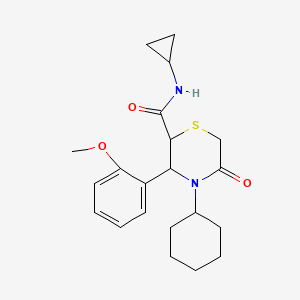
4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a cyclopropyl group, a methoxyphenyl group, and a thiomorpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide typically involves multiple steps, including the formation of the thiomorpholine ring, the introduction of the cyclohexyl and cyclopropyl groups, and the attachment of the methoxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the necessary scale and quality for commercial applications.
化学反応の分析
Types of Reactions
4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: It may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide include other thiomorpholine derivatives and compounds with similar functional groups, such as:
- 4-cyclohexyl-N-cyclopropyl-3-(2-hydroxyphenyl)-5-oxothiomorpholine-2-carboxamide
- 4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxopiperidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the cyclohexyl, cyclopropyl, and methoxyphenyl groups, along with the thiomorpholine ring, gives it distinct chemical and biological properties that may not be found in other similar compounds.
生物活性
The compound 4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide is a thiomorpholine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is crucial for understanding its biological activity. It features a thiomorpholine ring with various substituents that may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many thiomorpholine derivatives act as inhibitors of specific enzymes, which can lead to altered metabolic pathways in cancer cells.
- Antitumor Activity : There is evidence suggesting that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Antitumor Efficacy : A study focused on the antitumor properties of related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the compound may share similar properties due to structural similarities.
- Mechanistic Studies : Another research effort investigated the mechanism by which thiomorpholine derivatives exert their effects, revealing that they may interfere with DNA replication processes, leading to cell cycle arrest.
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption characteristics, although toxicity profiles require further investigation to ensure safety for therapeutic use.
特性
IUPAC Name |
4-cyclohexyl-N-cyclopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-26-17-10-6-5-9-16(17)19-20(21(25)22-14-11-12-14)27-13-18(24)23(19)15-7-3-2-4-8-15/h5-6,9-10,14-15,19-20H,2-4,7-8,11-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADSFOLICIBBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(SCC(=O)N2C3CCCCC3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














